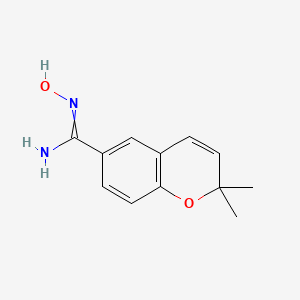
Morpholino(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone
Descripción general
Descripción
- IUPAC Name : [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl 2-(trimethylsilyl)ethyl ether
- CAS RN : 656239-38-2
- Storage Conditions : Room temperature
- Application Regulations : PRTR-1
Synthesis Analysis
- The synthesis pathway and methods for preparing this compound are not explicitly provided in the available information.
Molecular Structure Analysis
- The molecular formula is C15H29BN2O3Si .
- The compound has a tetramethyl-1,3,2-dioxaborolan-2-yl group attached to a phenyl ring.
Chemical Reactions Analysis
- The compound can undergo borylation at the benzylic C-H bond of alkylbenzenes to form pinacol benzyl boronate .
- It can also participate in hydroboration reactions of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts.
Physical And Chemical Properties Analysis
- Melting Point : 98.6-99.0°C
- Boiling Point : 422.8±40.0°C (predicted)
- Density : 1.09±0.1 g/cm³ (20°C, 760 Torr)
- pKa : 4.65±0.40 (predicted)
Aplicaciones Científicas De Investigación
-
Scientific Field: Organic Chemistry and Drug Research
- Summary of the Application : Phenylboronic ester derivatives, such as 2-{2-[(4-methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (A) and N-(4-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine (B), have been synthesized . These compounds are intermediates which are widely used in biology, organic synthesis, catalysis and crystal engineering .
- Methods of Application or Experimental Procedures : The compounds were synthesized and their single crystals grown from hexane and petroleum ether . The molecular structures were optimized by DFT and were found to be consistent with the crystal structure determined by X-ray single crystal diffraction .
- Results or Outcomes : The molecular electrostatic potentials, Hirshfeld surface analysis and 2D fingerprint have been studied, revealing some physical and chemical properties of the compounds .
-
Scientific Field: Organic Chemistry and Material Science
- Summary of the Application : Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone are boric acid ester intermediates with benzene rings . These compounds have applications in the organic synthesis of drugs and in the research of drug application .
- Methods of Application or Experimental Procedures : The title compounds are obtained by a three-step substitution reaction . The structures of the compounds are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry . Single crystals of the title compounds are measured by X-ray diffraction and subjected to crystallographic and conformational analyses .
- Results or Outcomes : The molecular structures are further calculated using density functional theory (DFT), which were compared with the X-ray diffraction value . The molecular electrostatic potential and frontier molecular orbitals of the title compounds are further investigated by DFT, and some physicochemical properties of the compounds are revealed .
-
Scientific Field: Boron Neutron Capture Therapy and Drug Transport Polymers
- Summary of the Application : Compounds similar to the one you mentioned have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .
- Methods of Application or Experimental Procedures : These compounds are incorporated into drug transport polymers, which are then used in cancer treatment .
- Results or Outcomes : The use of these compounds in drug transport polymers has shown promise in cancer treatment .
-
Scientific Field: Organic Synthesis
- Summary of the Application : Compounds like (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl are often used in the preparation of pharmaceuticals and chemical intermediates .
- Methods of Application or Experimental Procedures : These compounds are synthesized and then used as intermediates in the production of various pharmaceuticals and chemicals .
- Results or Outcomes : The use of these compounds has enabled the synthesis of a wide range of pharmaceuticals and chemicals .
-
Scientific Field: Organic Synthesis
- Summary of the Application : 4-Nitrophenyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl carbonate is often used as an organic synthesis intermediate in chemical research .
- Methods of Application or Experimental Procedures : This compound is synthesized and then used as an intermediate in various organic synthesis processes .
- Results or Outcomes : The use of this compound has facilitated a variety of organic synthesis processes .
-
Scientific Field: Quantum-Chemical Calculations and X-Ray Diffraction Analysis
- Summary of the Application : Two phenylboronic ester derivatives, 2-{2-[(4-methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (A) and N-(4-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine (B), have been synthesized . These compounds are intermediates which are widely used in biology, organic synthesis, catalysis and crystal engineering .
- Methods of Application or Experimental Procedures : The compounds were synthesized and their single crystals grown from hexane and petroleum ether . The molecular structures were optimized by DFT and were found to be consistent with the crystal structure determined by X-ray single crystal diffraction .
- Results or Outcomes : The molecular electrostatic potentials, Hirshfeld surface analysis and 2D fingerprint have been studied, revealing some physical and chemical properties of the compounds .
-
Scientific Field: Crystal Structure Analysis
- Summary of the Application : The crystal structure of 4–(4,4,5,5–tetramethyl–1,3,2–dioxaborolan–2–yl)morpholine, C10H20BNO3, has been analyzed .
- Methods of Application or Experimental Procedures : The crystal structure of the compound was analyzed using X-ray diffraction .
- Results or Outcomes : The molecular structure is shown in the figure. The crystallographic data and the list of the atoms including atomic coordinates and displacement parameters were provided .
-
Scientific Field: Boron Neutron Capture Therapy and Drug Transport Polymers
- Summary of the Application : Compounds similar to the one you mentioned have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .
- Methods of Application or Experimental Procedures : These compounds are incorporated into drug transport polymers, which are then used in cancer treatment .
- Results or Outcomes : The use of these compounds in drug transport polymers has shown promise in cancer treatment .
Safety And Hazards
- The compound is labeled with GHS hazard statements (H315, H319, H335) and safety statements (26, 36/37/38).
- No specific toxicity information is available.
Direcciones Futuras
- Further research could explore its potential applications in organic synthesis, medicinal chemistry, or materials science.
Propiedades
IUPAC Name |
morpholin-4-yl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BNO4/c1-16(2)17(3,4)23-18(22-16)14-7-5-13(6-8-14)15(20)19-9-11-21-12-10-19/h5-8H,9-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPBEWUNCNLYSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375039 | |
| Record name | (Morpholin-4-yl)[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholino(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone | |
CAS RN |
656239-38-2 | |
| Record name | (Morpholin-4-yl)[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


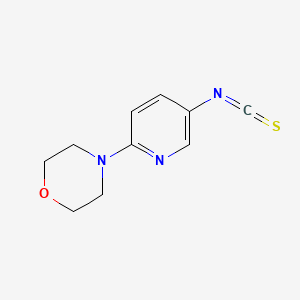
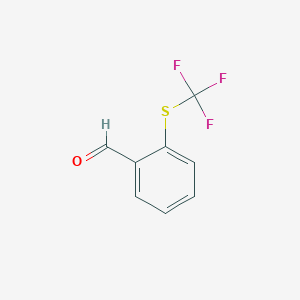
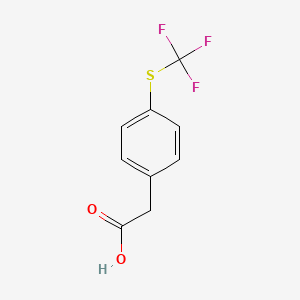
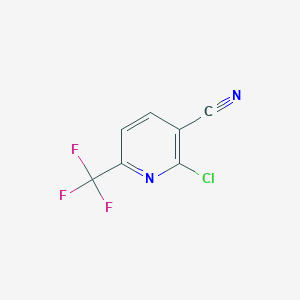
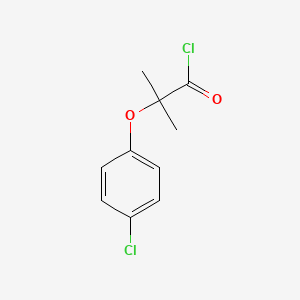
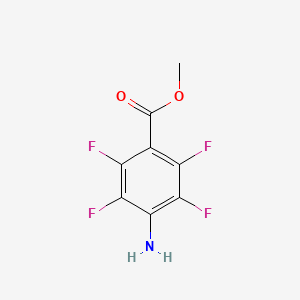
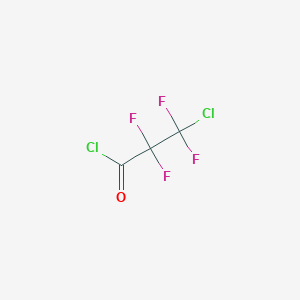
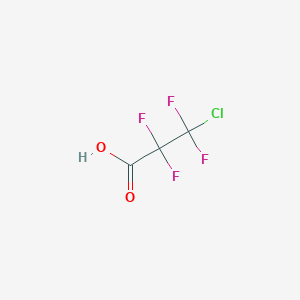
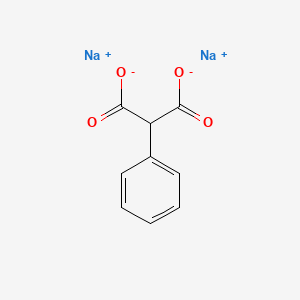
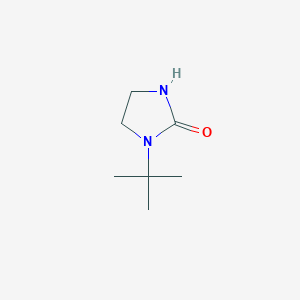
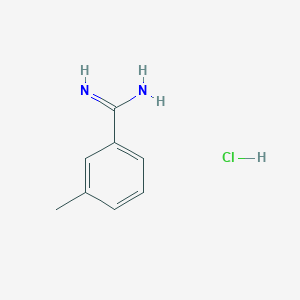
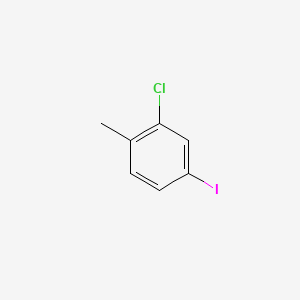
![5-Chloro-1,3,3-trimethylspiro[indoline-2,3'-naphtho[2,1-b][1,4]oxazine]](/img/structure/B1586781.png)
